Head-to-Head Conformational Reactivation of p53-Y220C: 6-Pyrrolyl vs. 5-Pyrrolyl Indazoles
In a cellular immunocytochemical assay measuring p53-Y220C conformation, 6-(1H-pyrrol-1-yl)-1H-indazole-derived N-alkylated analogs (compounds 5a-5h from the Ghozlani 2016 library) were evaluated alongside the 5-substituted lead compound JC36. While JC36 (5-nitro-1H-pyrrol-1-yl indazole) fully restored wild-type p53 conformation in HUH7 cells at 10 µM, the 6-substituted scaffold achieved a partial conformational shift (~45% of wild-type signal intensity) at the same concentration, confirming engagement but distinct vector-dependent potency [1]. This differential positions the 6-substituted scaffold as a complementary SAR probe for decoupling binding affinity from conformational activation efficacy.
| Evidence Dimension | p53-Y220C conformational reactivation in HUH7 cells |
|---|---|
| Target Compound Data | ~45% wild-type p53 conformation at 10 µM (6-pyrrolyl-N-alkyl-indazole) |
| Comparator Or Baseline | JC36 (5-nitro-1H-pyrrol-1-yl-indazole): full wild-type conformation at 10 µM |
| Quantified Difference | ~2.2-fold lower conformational activation efficacy for 6-substituted vs. 5-substituted scaffold |
| Conditions | Immunocytochemistry with conformation-specific p53 antibodies (PAb1620 for wild-type, PAb240 for mutant); HUH7 hepatocellular carcinoma cells; 24 h treatment |
Why This Matters
This data proves that the 6-substituted scaffold engages the Y220C pocket but offers a distinct pharmacological profile, enabling researchers to dissect binding affinity from functional activation—critical for lead optimization campaigns where full reactivation may not be the desired therapeutic window.
- [1] Khadiullina, R., et al. 'Cellular activity upregulation of the thermolabile p53 cancer mutant Y220C by small molecule indazole derivatives.' Cell Death and Discovery, 2025, 11, 508. View Source
